molecular formula C19H21N5 B6453151 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549050-56-6

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6453151
CAS RN: 2549050-56-6
M. Wt: 319.4 g/mol
InChI Key: CCZVCGFXCNXJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (4-BPPP) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of several compounds, in the development of new drug delivery systems and in the study of biochemical and physiological effects.

Scientific Research Applications

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential use in the development of new drug delivery systems. It has been used in the synthesis of several compounds, including 4-(4-benzylpiperidin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine, which is a potential inhibitor of cyclooxygenase-2 (COX-2). It has also been used in the synthesis of 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine, which is a potential anti-tuberculosis agent.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, preliminary studies have shown that the compound has anti-inflammatory and anti-tuberculosis activity. It has also been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments is that it is relatively easy to synthesize. It is also inexpensive and can be stored for long periods of time. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine in scientific research. These include further studies into its biochemical and physiological effects, further development of drug delivery systems, and further exploration of its potential use as a therapeutic agent. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further studies into the mechanism of action of this compound could lead to the development of new drugs and treatments.

Synthesis Methods

4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized through a three-step procedure. First, 4-benzylpiperidine is reacted with ethyl chloroformate to form the ethyl ester of 4-benzylpiperidine. Then, the ethyl ester of 4-benzylpiperidine is reacted with 4-fluoro-1H-pyrazole-3-carboxylic acid to form this compound. Finally, the product is purified by column chromatography.

properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-2-5-16(6-3-1)13-17-7-11-23(12-8-17)18-14-19(21-15-20-18)24-10-4-9-22-24/h1-6,9-10,14-15,17H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZVCGFXCNXJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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